molecular formula C19H17ClN2O4 B3468653 3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-4-isoxazolecarboxamide

3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No.: B3468653
M. Wt: 372.8 g/mol
InChI Key: YYXDXXMUXFZNIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a cyclization reaction, followed by the attachment of the phenyl rings. The 2-chlorophenyl and 3,4-dimethoxyphenyl groups could be introduced using suitable phenyl precursors in a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the isoxazole ring and the phenyl rings would contribute to the rigidity of the molecule, while the chlorine and methoxy substituents could influence its electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The isoxazole ring might undergo reactions at the carbon-carbon double bond or at the heteroatoms. The phenyl rings could participate in electrophilic aromatic substitution reactions, and the positions of these reactions would be directed by the chlorine and methoxy substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar isoxazole ring and the polar methoxy groups could increase its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body. The chlorine and methoxy groups could influence its binding to these targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The study of this compound could lead to new insights in various fields, such as organic chemistry, medicinal chemistry, and materials science. Future research could explore its synthesis, its reactivity, its physical and chemical properties, and its potential applications .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-11-17(18(22-26-11)13-6-4-5-7-14(13)20)19(23)21-12-8-9-15(24-2)16(10-12)25-3/h4-10H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXDXXMUXFZNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-4-isoxazolecarboxamide
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3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-4-isoxazolecarboxamide
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3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-4-isoxazolecarboxamide
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3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-4-isoxazolecarboxamide
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3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-4-isoxazolecarboxamide
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3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-4-isoxazolecarboxamide

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